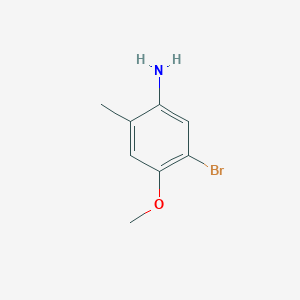

5-Bromo-4-methoxy-2-methylaniline

描述

5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0) is a substituted aniline derivative with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, enabling diverse transformations such as cross-coupling reactions and nucleophilic substitutions .

属性

IUPAC Name |

5-bromo-4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSWHWHADJOWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735732 | |

| Record name | 5-Bromo-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861084-04-0 | |

| Record name | 5-Bromo-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

Nitration: of a suitable aromatic precursor to introduce a nitro group.

Reduction: of the nitro group to an amine.

Bromination: to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or methyl groups.

Reduction: Reduction reactions can target the bromine atom or the aromatic ring.

Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenation reagents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Products may include dehalogenated or hydrogenated derivatives.

Substitution: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-4-methoxy-2-methylaniline is widely used as an intermediate in the synthesis of various aromatic compounds. It serves as a precursor for the development of more complex molecules, particularly in the pharmaceutical industry where it can contribute to the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds .

Synthetic Routes

The compound can be synthesized through several methods:

- Nitration : Introduction of a nitro group to an aromatic precursor.

- Reduction : Conversion of the nitro group to an amine.

- Bromination : Addition of a bromine atom at the desired position.

Biological Research

Enzyme Interaction Studies

Research indicates that this compound interacts with biological targets such as enzymes. Notably, it has been shown to enhance the deacetylase activity of SIRT6, a tumor suppressor enzyme, by binding to an allosteric site. This interaction leads to decreased histone levels in human hepatocellular carcinoma cells, suggesting potential applications in cancer research .

Potential as Enzyme Inhibitors

The compound's derivatives are being explored for their potential as enzyme inhibitors or signaling molecules. This could pave the way for novel therapeutic agents targeting specific pathways in diseases such as cancer and metabolic disorders.

Pharmaceutical Applications

Drug Development

The derivatives of this compound are being investigated for their pharmacological properties. Research has highlighted its potential use in developing antiviral drugs and other therapeutic agents due to its biological activity and ability to modify cellular processes.

Material Science

Dyes and Pigments Production

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations used in textiles and coatings.

作用机制

The mechanism of action of 5-Bromo-4-methoxy-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Data Table: Key Properties and Reactivity

Research Findings and Trends

- Electronic Effects : The methoxy group in this compound enhances electron density at the para position, favoring electrophilic substitutions, whereas bromine withdraws electrons, activating the ring for nucleophilic attacks .

- Synthetic Utility : Iodo and bromo analogs are prioritized in cross-coupling reactions due to favorable kinetics, while fluoro derivatives are leveraged for their stability and bioactivity .

- Structural Insights : Crystallographic data for 5-Bromo-4-iodo-2-methylaniline highlights intermolecular hydrogen bonding, a feature absent in the methoxy variant, which may influence solubility and crystallization behavior .

生物活性

5-Bromo-4-methoxy-2-methylaniline is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₈H₈BrN₃O, features a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. This unique arrangement influences its reactivity and biological interactions.

Target Interactions

The compound primarily interacts with various biological targets, notably enzymes involved in metabolic pathways. Similar compounds have demonstrated the ability to bind to Sirtuin 6 (SIRT6) , a lysine deacetylase that functions as a tumor suppressor. By binding to an allosteric site on SIRT6, this compound enhances its deacetylase activity, which can lead to significant alterations in histone levels within cells, particularly in human hepatocellular carcinoma cells.

Biochemical Pathways

The compound is known to participate in biochemical reactions such as:

- Nitration : Introduction of nitro groups into aromatic compounds.

- Bromination : Addition of bromine to substrates.

- Formation of Amides : Involvement in amide bond formation through reaction with carboxylic acids.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis .

Cellular Effects

This compound has been shown to influence several cellular processes:

- Cell Signaling : It affects pathways related to cell growth and apoptosis through modulation of histone acetylation.

- Gene Expression : Changes in histone levels can lead to altered gene expression profiles, impacting cellular metabolism and function.

- Metabolic Activity : The compound's interaction with SIRT6 can enhance metabolic pathways associated with tumor suppression .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through its interaction with SIRT6. A study demonstrated that treatment with this compound led to decreased histone acetylation levels in cancer cells, suggesting a mechanism for its tumor-suppressive properties .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer properties via SIRT6 activation | Allosteric binding to SIRT6 |

| 2-Bromo-4-methylaniline | Inhibition of CYP1A2 | Competitive inhibition |

| 4-Bromo-5-methoxy-2-methylaniline | Potential drug synthesis intermediate | Various functional group modifications |

常见问题

Basic: What are the common synthetic routes for 5-Bromo-4-methoxy-2-methylaniline, and how do reaction conditions influence yield?

Answer:

The synthesis typically starts with 2-methylaniline derivatives, where bromine and methoxy groups are introduced via sequential electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For example:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., acetic acid) at 0–25°C to introduce the bromine atom .

- Methoxylation : A methoxy group can be added via nucleophilic substitution or Ullmann coupling, often requiring copper catalysts and elevated temperatures (80–120°C) .

Critical Factors : - Regioselectivity : The methyl group at the 2-position directs substituents to the 4- and 5-positions.

- Yield Optimization : Excess brominating agents and controlled pH (acidic conditions) improve bromination efficiency. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can reaction conditions be optimized to minimize by-products in large-scale synthesis?

Answer:

- Continuous Flow Reactors : Reduce side reactions (e.g., di-bromination) by maintaining precise temperature control (ΔT ±2°C) and rapid mixing .

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity. For methoxylation, CuI/1,10-phenanthroline systems improve coupling efficiency .

- In-Situ Monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments. For example, quenching bromination at 90% conversion avoids over-bromination .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Methyl group (δ 2.3–2.5 ppm), aromatic protons (δ 6.5–7.2 ppm), and methoxy (δ 3.8–3.9 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Methoxy carbon at δ 55–57 ppm, bromine-induced deshielding of adjacent carbons .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 230–232 (Br isotope pattern) .

- X-Ray Crystallography : Resolves ambiguities in substitution patterns (e.g., distinguishing 4- vs. 5-bromo positions) .

Advanced: How can contradictory spectral data between studies be resolved?

Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray structures .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., B3LYP/6-311+G(d,p)) to confirm experimental data .

- Isolation of By-Products : Chromatographic separation (e.g., HPLC) identifies impurities causing spectral discrepancies .

Basic: What are the key storage and handling precautions for this compound?

Answer:

- Storage : Amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .

- Incompatibilities : Avoid strong acids/bases (risk of deamination) and oxidizing agents (e.g., peroxides) .

- Safety : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced: How does the substitution pattern influence its reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The bromine atom at the 5-position is more reactive than methoxy, enabling selective aryl-aryl bond formation. Pd(PPh₃)₄/K₂CO₃ in DMF at 80–100°C achieves >80% yield .

- Buchwald-Hartwig Amination : Methoxy groups deactivate the ring, requiring stronger bases (e.g., NaOtBu) and Xantphos ligands .

Electronic Effects : Bromine’s electron-withdrawing nature increases para/ortho reactivity, while methoxy’s electron-donating effect directs substitutions meta to itself .

Advanced: How can computational tools predict bioactivity or material properties of derivatives?

Answer:

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., enzymes), leveraging the compound’s halogen bonding potential .

- DFT Calculations : Predict HOMO/LUMO energies to assess suitability in organic electronics (e.g., bandgap ~3.5 eV for OLED applications) .

- QSAR Models : Correlate substituent positions with toxicity (e.g., Ames test predictions) using ADMET software .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., ALK, Rho kinase) due to its halogenated aromatic core .

- Material Science : Building block for conductive polymers or metal-organic frameworks (MOFs) via cross-coupling .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Answer:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to reduce polarity and induce nucleation .

- Additives : Small amounts of ionic liquids (e.g., [BMIM]BF₄) improve crystal lattice stability .

- Slow Evaporation : Maintain controlled evaporation rates (0.5 mL/day) for single-crystal growth .

Advanced: How do isomerization and substituent positions affect biological activity?

Answer:

- Positional Isomers : this compound vs. 4-bromo-5-methoxy analogs show 10–20x differences in IC₅₀ values for enzyme targets due to steric and electronic effects .

- Methoxy vs. Methyl : Methoxy’s electron donation reduces electrophilic reactivity but enhances solubility for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。